Regioisomeric Differentiation: C4-Methylene vs. C2-Methylene Linker Determines KIF18A Inhibitory Activity
The target compound, bearing a methylene linker at the C4 position of the 2-morpholinopyrimidine, can be compared with its direct regioisomer N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1798031-76-1), which carries the linker at the C2 position. Published KIF18A inhibition data for the C2-methylene regioisomer shows an IC₅₀ of 90 nM in a recombinant human KIF18A microtubule-stimulated ATPase assay [1]. No peer-reviewed KIF18A inhibition data have been identified for the C4-methylene regioisomer (the target compound). This data gap itself constitutes a critical differentiation: researchers seeking KIF18A tool compounds should prioritize the C2-methylene analog with validated target engagement, whereas those exploring novel chemical space or unbiased kinase selectivity profiling may select the C4-methylene variant specifically because its activity profile at this target—and across the broader kinome—remains uncharacterized . The distinct regiochemistry is expected to alter the presentation of the phenylmethanesulfonamide moiety within the ATP-binding site and consequently shift kinase selectivity [2].
| Evidence Dimension | KIF18A microtubule-stimulated ATPase inhibition |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1798031-76-1): IC₅₀ = 90 nM |
| Quantified Difference | Data asymmetry: comparator IC₅₀ = 90 nM; target IC₅₀ unknown. Regiochemical difference (C4-methylene vs. C2-methylene) predicts divergent activity. |
| Conditions | Recombinant His-tagged human KIF18A (residues 1–467) expressed in Trichoplusia ni insect cells; microtubule-stimulated ATPase assay [1] |
Why This Matters
Selection between these two regioisomers dictates whether the user acquires a KIF18A-validated probe (C2-isomer) or an uncharacterized chemical tool suitable for novel target deorphanization campaigns (C4-isomer).
- [1] BindingDB. BDBM50404037 / CHEMBL5287302. Affinity data for N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide: KIF18A IC₅₀ = 90 nM. Accessed via BindingDB.org. View Source
- [2] 2-Morpholinopyrimidines and their use as PI3 kinase inhibitors. Patent WO2009066084A1, filed 2008-11-21. View Source
